

Recommended working concentration of WHI-P258

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Compound of Interest		
Compound Name:	WHI-P258	
Cat. No.:	B1683307	Get Quote

Application Notes and Protocols for WHI-P258

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **WHI-P258**, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3). This document outlines recommended working concentrations, detailed experimental protocols, and the primary signaling pathways affected by this compound.

WHI-P258 is a quinazoline-derived small molecule. It has been shown to be a potent inhibitor of EGFR and a weaker inhibitor of JAK3. This dual activity makes it a tool for studying signaling pathways regulated by these kinases, although its significant potency difference should be carefully considered in experimental design.

Data Presentation

The following tables summarize the key quantitative data for **WHI-P258**, providing a basis for determining appropriate working concentrations for various assays.

Table 1: Inhibitory Activity of WHI-P258



Target	Assay Type	Value	Cell Line/Condition s	Reference
EGFR	In vitro kinase assay (IC50)	29 nM	A-431 cell vesicles	
JAK3	Biochemical assay (Ki)	72 μΜ	Cell-free	_

Table 2: Recommended Starting Concentrations for In Vitro and Cell-Based Assays



Assay Type	Recommended Starting Concentration Range	Notes
EGFR Inhibition (Cell-Based)	10 nM - 1 μM	Based on the low nanomolar IC50 against EGFR. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and endpoint.
JAK3 Inhibition (Cell-Based)	50 μM - 200 μM	Due to the high micromolar Ki, high concentrations are likely required to observe effects on JAK3. Off-target effects at these concentrations are highly probable.
Cell Viability/Proliferation Assays	10 nM - 100 μM	A broad range is suggested to capture effects related to both EGFR and potential off-target kinases.
Apoptosis Induction Assays	1 μM - 50 μΜ	Higher concentrations are likely required to induce apoptosis, potentially through inhibition of EGFR and other kinases.

Signaling Pathways

WHI-P258 primarily affects the EGFR and JAK/STAT signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways,







including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, are critical for regulating cell proliferation, survival, and migration.

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